AEBSF hydrochloride

Descripción

Propiedades

IUPAC Name |

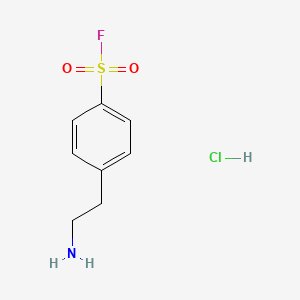

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDABNWSWOHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184830 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30827-99-7 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefabloc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefabloc SC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to AEBSF Hydrochloride: Mechanism of Action and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases. It serves as a critical tool in biochemical and pharmacological research, offering a more stable and less toxic alternative to other commonly used inhibitors like PMSF. This guide provides a comprehensive overview of AEBSF hydrochloride, detailing its mechanism of action, target specificity, and applications in various research areas, with a focus on its role in studying signaling pathways and its utility in drug development.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immune responses, and cellular signaling. Dysregulation of serine protease activity is implicated in numerous pathologies, making them important targets for therapeutic intervention and key subjects of basic research. This compound has emerged as a valuable reagent for studying the function of these enzymes due to its broad-spectrum inhibitory activity, stability in aqueous solutions, and favorable safety profile.

Physicochemical Properties

This compound is a white to off-white solid with good solubility in water. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₁ClFNO₂S |

| Molecular Weight | 239.69 g/mol |

| CAS Number | 30827-99-7 |

| Solubility | Water: ≥ 100 mg/mL, DMSO: ≥ 100 mg/mL |

| Stability | Stable in aqueous solutions at acidic to neutral pH. Hydrolyzes at alkaline pH. |

| Storage | Store desiccated at -20°C. Stock solutions can be stored at -20°C for up to 6 months. |

Mechanism of Action

AEBSF is an irreversible inhibitor that covalently modifies the active site of serine proteases. The mechanism involves the sulfonyl fluoride moiety of AEBSF reacting with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This reaction forms a stable sulfonyl-enzyme complex, rendering the enzyme inactive.

Caption: Covalent modification of a serine protease by AEBSF.

Target Specificity and Inhibitory Potency

AEBSF exhibits broad-spectrum activity against a variety of serine proteases. Its inhibitory potency varies depending on the specific enzyme. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Enzyme | Inhibition Parameter | Value | Reference |

| Trypsin | k_app / [I] (L·mol⁻¹·s⁻¹) | 14.00 | [1] |

| Chymotrypsin | k_app / [I] (L·mol⁻¹·s⁻¹) | 18.70 | [1] |

| β-secretase (in K293 cells with K695sw mutation) | IC₅₀ | ~1 mM | [2][3] |

| β-secretase (in HS695 and SKN695 cells with wild-type APP695) | IC₅₀ | ~300 µM | [2][3] |

Impact on Cellular Signaling Pathways

AEBSF's ability to inhibit specific serine proteases makes it a valuable tool for dissecting their roles in complex signaling cascades.

Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease research, AEBSF has been shown to modulate the processing of the amyloid precursor protein (APP). By inhibiting β-secretase (BACE1), a serine protease, AEBSF reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[4]

Caption: AEBSF inhibits the amyloidogenic processing of APP.

Apoptosis and Inflammation

Emerging evidence suggests that AEBSF can also influence signaling pathways involved in apoptosis and inflammation. For instance, AEBSF has been reported to inhibit TNF-α-induced apoptosis in certain cancer cell lines, potentially by acting on serine proteases upstream of caspase-3 activation.[5] Additionally, studies have shown that AEBSF can reduce allergic airway inflammation in animal models, suggesting an immunomodulatory role.[6]

Experimental Protocols

General Guidelines for Use

This compound is typically used at a final concentration of 0.1 to 1 mM.[4] For cell culture experiments, concentrations up to 0.25 mM are generally well-tolerated.[7] Stock solutions are typically prepared in water or DMSO and can be stored at -20°C.

In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of AEBSF against a specific serine protease using a chromogenic or fluorogenic substrate.

Materials:

-

Purified serine protease

-

This compound

-

Appropriate chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in water or DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of AEBSF to the wells. Include a control well with no inhibitor.

-

Add the purified serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibition.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the AEBSF concentration to determine the IC₅₀ value.

Caption: Workflow for an in vitro protease inhibition assay.

Western Blot Analysis of APP Processing

This protocol describes how to use Western blotting to examine the effect of AEBSF on the cellular processing of APP.

Materials:

-

Cell line expressing APP (e.g., SH-SY5Y, HEK293-APP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-sAPPα, anti-sAPPβ, anti-Aβ, anti-APP C-terminal fragment (CTF), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of AEBSF for a specified time. Include an untreated control.

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in APP fragments.

Toxicological Profile

This compound is considered to be significantly less toxic than other commonly used serine protease inhibitors like PMSF and DFP. The oral LD₅₀ in mice for AEBSF is reported to be 2834 mg/kg.[1] However, as with any chemical reagent, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a versatile and effective tool for researchers studying the roles of serine proteases in health and disease. Its broad-spectrum inhibitory activity, coupled with its stability and favorable safety profile, makes it a valuable reagent for a wide range of applications, from in vitro enzyme kinetics to cell-based signaling studies and in vivo animal models. As our understanding of the complex roles of serine proteases continues to grow, this compound will undoubtedly remain an important tool for discovery in both basic and translational research.

References

- 1. interchim.fr [interchim.fr]

- 2. sumoprotease.com [sumoprotease.com]

- 3. apexbt.com [apexbt.com]

- 4. AEBSF - Wikipedia [en.wikipedia.org]

- 5. TNF-alpha induces apoptosis mediated by AEBSF-sensitive serine protease(s) that may involve upstream caspase-3/CPP32 protease activation in a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]

AEBSF Hydrochloride: A Technical Guide for Serine Protease Inhibition in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a widely utilized, water-soluble, and irreversible inhibitor of serine proteases. Its stability in aqueous solutions and lower toxicity compared to other inhibitors like PMSF make it a valuable tool in a multitude of research and drug development applications. This technical guide provides an in-depth overview of AEBSF's core properties, including its mechanism of action, biochemical characteristics, and diverse applications. Detailed experimental protocols and a comprehensive summary of its inhibitory activity against various proteases are presented to facilitate its effective use in the laboratory.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in a wide range of pathologies, making them attractive targets for therapeutic intervention. AEBSF has emerged as a robust tool for studying the function of these enzymes and for screening potential drug candidates. This guide serves as a comprehensive resource for understanding and utilizing AEBSF in a research and drug development context.

Mechanism of Action

AEBSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of target proteases.[1] As a sulfonyl fluoride, the highly electrophilic sulfur atom of AEBSF is susceptible to nucleophilic attack by the hydroxyl group of the serine in the enzyme's catalytic triad. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the protease catalytically inactive.[1]

Figure 1: Mechanism of AEBSF Inhibition of Serine Proteases.

Biochemical and Physicochemical Properties

AEBSF hydrochloride is a white to off-white solid with good solubility in water and other polar solvents. Its stability in aqueous solutions, particularly at neutral or slightly acidic pH, is a significant advantage over other commonly used serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), which has a short half-life in aqueous environments.

| Property | Value | Reference |

| Molecular Weight | 239.69 g/mol | [1] |

| Solubility in Water | ≥15.73 mg/mL | [2] |

| Solubility in DMSO | ≥12 mg/mL | [2] |

| Solubility in Ethanol | ≥23.8 mg/mL (with gentle warming) | [2] |

| Storage Temperature | -20°C | [3] |

| Typical Working Concentration | 0.1 - 1.0 mM | [1][3] |

Stability: AEBSF is stable for several months in aqueous stock solutions when stored at -20°C.[2] At room temperature, its stability decreases, particularly at alkaline pH.

Data Presentation: Inhibitory Activity of AEBSF

AEBSF exhibits broad-spectrum inhibitory activity against a variety of serine proteases. The following table summarizes its inhibitory constants (IC50 and Ki) for several key enzymes.

| Protease | Organism | IC50 | Ki | Reference |

| β-Secretase (in K293 cells) | Human | ~1 mM | - | [2] |

| β-Secretase (in HS695/SKN695 cells) | Human | ~300 µM | - | [2] |

| Trypsin | Bovine | - | - | [1][4][5] |

| Chymotrypsin | Bovine | - | - | [1][4][5] |

| Plasmin | Human | - | - | [1][4][5] |

| Thrombin | Human | - | - | [1][4][5] |

| Kallikrein | Human | - | - | [1][4][5] |

Note: Specific Ki and IC50 values for purified enzymes are not consistently reported in a centralized source. The provided IC50 values are from cell-based assays for β-secretase activity.

Applications in Research and Drug Development

The favorable properties of AEBSF have led to its widespread use in various research areas:

-

Neuroscience and Alzheimer's Disease: AEBSF has been instrumental in studying the processing of amyloid precursor protein (APP), a key event in Alzheimer's disease. It has been shown to inhibit β-secretase activity, thereby reducing the production of amyloid-β (Aβ) peptides.[2]

-

Cholesterol Metabolism: AEBSF is a potent inhibitor of Site-1-protease (S1P), a key enzyme in the activation of sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol biosynthesis.[1] This makes AEBSF a valuable tool for studying cholesterol homeostasis.

-

Inflammation and Immunology: AEBSF has been shown to reduce allergic inflammation in animal models.[6] It can also inhibit the lysis of leukemic cells by macrophages.[7]

-

Cell Death Pathways: Recent studies have utilized AEBSF to investigate the role of serine proteases in regulated cell death mechanisms like necroptosis.[8]

-

General Protease Inhibition: AEBSF is commonly included in lysis buffers and protein purification protocols to prevent the degradation of target proteins by endogenous serine proteases.[9]

Figure 2: AEBSF's Role in Modulating Key Cellular Pathways.

Experimental Protocols

Preparation of Stock Solutions

-

Aqueous Stock (Recommended): Dissolve this compound in high-purity water to a final concentration of 100 mM. For example, dissolve 24 mg of AEBSF HCl (MW: 239.69) in 1 mL of water.

-

DMSO Stock: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[3]

In Vitro Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of AEBSF against a purified serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., trypsin, chymotrypsin)

-

This compound stock solution (100 mM)

-

Appropriate chromogenic substrate for the chosen protease (e.g., BAPNA for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the serine protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a series of dilutions of the AEBSF stock solution in assay buffer to achieve the desired final concentrations in the assay.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer (to bring the final volume to 200 µL)

-

AEBSF dilution or vehicle control (e.g., water)

-

Enzyme solution

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction and Measure Activity:

-

Add the chromogenic substrate to each well to initiate the reaction.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release from BAPNA) in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of AEBSF by determining the slope of the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition versus the logarithm of the AEBSF concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Figure 3: Workflow for an In Vitro Serine Protease Inhibition Assay.

Use in Cell Lysis for Protease Inhibition

-

Prepare your standard cell lysis buffer.

-

Immediately before use, add AEBSF from a concentrated stock solution to the lysis buffer to a final concentration of 0.1-1 mM.

-

Proceed with your cell lysis protocol on ice.

Off-Target Effects and Toxicity

While AEBSF is a potent serine protease inhibitor, it is important to be aware of its potential off-target effects. At higher concentrations, AEBSF has been reported to modify other amino acid residues, including tyrosine, lysine, and histidine.[9] This lack of absolute specificity should be considered when interpreting results, particularly in sensitive applications like proteomics.

AEBSF is considered less toxic than other serine protease inhibitors like PMSF and diisopropyl fluorophosphate (DFP). However, it is still a hazardous chemical and should be handled with appropriate personal protective equipment.

| Organism | Route of Administration | LD50 |

| Mouse | Intravenous | 76 mg/kg |

| Rabbit | - | 0.4 mg/kg |

Note: The route of administration for the rabbit LD50 value was not specified in the initial search results.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals studying the role of serine proteases in health and disease. Its water solubility, stability, and broad-spectrum inhibitory activity make it a versatile reagent for a wide range of applications. By understanding its mechanism of action, biochemical properties, and potential limitations, researchers can effectively utilize AEBSF to advance our understanding of serine protease biology and to facilitate the development of novel therapeutics.

References

- 1. AEBSF - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. ubpbio.com [ubpbio.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. goldbio.com [goldbio.com]

- 6. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

AEBSF Hydrochloride: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1][2] It has emerged as a valuable tool in molecular biology research due to its broad specificity, stability in aqueous solutions, and lower toxicity compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[1][3] This technical guide provides an in-depth overview of the core applications of AEBSF hydrochloride in molecular biology, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

AEBSF inhibits a range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[2][3] Its mechanism of action involves the covalent modification of the active site serine residue of the protease, forming a stable sulfonyl-enzyme derivative that renders the enzyme inactive.[2] This irreversible inhibition makes AEBSF particularly useful in applications requiring long-term protease control.[1]

I. Quantitative Data Summary

This section summarizes key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 239.69 g/mol | [4] |

| Solubility in Water | 200 mg/mL | [2] |

| Typical Working Concentration | 0.1 - 1.0 mM | [2][3] |

| Stock Solution Concentration | 100 mM in water or DMSO | [4][5] |

| Storage (Powder) | -20°C, protect from light | [4] |

| Storage (Stock Solution) | -20°C for up to 2-6 months | [4][6] |

Table 2: Inhibitory Concentrations (IC₅₀) of this compound

| Target Protease | IC₅₀ (µM) | Conditions | Reference |

| Chymotrypsin | 70 | pH 7.0, 25°C, 15 min incubation | |

| Trypsin | 360 | pH 7.0, 25°C, 15 min incubation | |

| Plasmin | 80 | pH 7.0, 25°C, 15 min incubation | |

| Thrombin | 130 | pH 7.0, 25°C, 15 min incubation | |

| Kallikrein (Plasma) | 50 | pH 7.0, 25°C, 15 min incubation | |

| β-secretase (in HS695 and SKN695 cells) | ~300 | Cell-based assay | [7] |

| β-secretase (in K293 cells with βAPP695sw) | ~1000 | Cell-based assay | [7] |

Table 3: Stability of this compound in Aqueous Solutions

| Condition | Stability | Reference |

| pH 5-6 | Stable | [3][8] |

| pH > 7.5 | Limited stability, hydrolysis occurs | [6][8] |

| 4°C in phosphate buffer | 70% remains after 22 hours | [6] |

| 37°C in phosphate buffer | 50% remains after 6 hours | [6] |

II. Core Applications and Experimental Protocols

This compound is utilized in a variety of molecular biology applications. This section details its use in protein extraction and purification, apoptosis studies, and the investigation of specific signaling pathways.

Protein Extraction and Purification

AEBSF is a crucial component of lysis buffers, preventing protein degradation by endogenous serine proteases during cell lysis and subsequent purification steps. Its water solubility and stability make it a convenient alternative to PMSF.[1]

-

Prepare the base lysis buffer: A common choice is RIPA buffer or a Tris-based buffer. For example:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

-

Prepare a 100 mM AEBSF stock solution: Dissolve 23.97 mg of this compound in 1 mL of sterile, distilled water or DMSO.[4][5] Aliquot and store at -20°C for up to 6 months.[6]

-

Add AEBSF to the lysis buffer: Immediately before use, add the 100 mM AEBSF stock solution to the cold lysis buffer to a final concentration of 1 mM (a 1:100 dilution).

-

Optional additions: Other protease inhibitors (e.g., for cysteine or metalloproteases) and phosphatase inhibitors can be added to the lysis buffer as needed.

-

Cell Lysis:

-

For adherent cells, wash the cell monolayer with ice-cold PBS, then add the complete lysis buffer.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the complete lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant: The clarified supernatant contains the soluble protein fraction and is ready for downstream applications such as protein quantification and purification.

Apoptosis Studies

AEBSF has been shown to inhibit apoptosis in certain contexts, likely through the inhibition of serine proteases involved in the apoptotic cascade. For example, it can block the activation of caspase-3 in TNF-alpha-induced apoptosis.[9]

This protocol provides a framework for assessing the inhibitory effect of AEBSF on apoptosis induced by a known agent (e.g., TNF-α).

-

Cell Culture: Plate cells (e.g., Jurkat or HeLa cells) at an appropriate density and allow them to adhere or stabilize overnight.

-

Pre-treatment with AEBSF:

-

Prepare a stock solution of AEBSF (e.g., 100 mM in sterile water or DMSO).

-

Treat the cells with varying concentrations of AEBSF (e.g., 0, 100, 250, 500 µM) for 1-2 hours prior to apoptosis induction. Include a vehicle control (water or DMSO).

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent (e.g., TNF-α at 10-100 ng/mL, along with cycloheximide to sensitize the cells) to the culture medium.

-

Incubate for the desired time period (e.g., 4-24 hours).

-

-

Apoptosis Detection: Assess the extent of apoptosis using a suitable method, such as:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Caspase-3 Activity Assay:

-

Lyse the cells and prepare a cell extract.

-

Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance to quantify caspase-3 activity.

-

-

-

Data Analysis: Compare the percentage of apoptotic cells or caspase-3 activity in AEBSF-treated samples to the untreated control to determine the inhibitory effect of AEBSF.

Regulation of Signaling Pathways

AEBSF's inhibitory effects extend to specific signaling pathways beyond apoptosis.

AEBSF can inhibit the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) by targeting Site-1 Protease (S1P), a serine protease located in the Golgi apparatus that is essential for SREBP processing.[2]

AEBSF is also known to inhibit the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[10] It is thought to interfere with the assembly of the cytosolic and membrane-bound components of the enzyme complex.[11]

This protocol is adapted from methods using lucigenin-based chemiluminescence to measure superoxide production.[12]

-

Preparation of Cellular Fractions:

-

Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors, excluding AEBSF at this stage).

-

Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant. Resuspend the membrane pellet in an appropriate buffer.

-

The supernatant from the ultracentrifugation step can be used as the cytosolic fraction.

-

-

Assay Reaction:

-

In a luminometer tube, combine the membrane fraction with the cytosolic fraction.

-

Add AEBSF at various final concentrations (e.g., 0, 100, 500, 1000 µM) or a vehicle control. Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibition.

-

Add the chemiluminescent probe (e.g., lucigenin, final concentration 5 µM).

-

-

Measurement:

-

Place the tube in a luminometer.

-

Initiate the reaction by injecting NADPH (final concentration ~100-200 µM).

-

Measure the chemiluminescence over time. The rate of light emission is proportional to the rate of superoxide production.

-

-

Data Analysis: Compare the rate of superoxide production in the presence of AEBSF to the control to determine the extent of NADPH oxidase inhibition.

III. Off-Target Effects and Considerations

While AEBSF is a potent serine protease inhibitor, it is important to be aware of potential off-target effects. At high concentrations, AEBSF can modify other amino acid residues such as tyrosine, lysine, and histidine.[2] This can be a concern in sensitive applications like proteomics, where such modifications could lead to misinterpretation of results.[2][13] It is therefore recommended to use the lowest effective concentration of AEBSF and to perform appropriate controls to account for any potential off-target modifications.

Conclusion

This compound is a versatile and effective tool for researchers in molecular biology. Its broad-spectrum inhibitory activity against serine proteases, coupled with its favorable solubility and stability, makes it an excellent choice for a wide range of applications, from routine protein extraction to the detailed investigation of complex signaling pathways. By understanding its properties, mechanism of action, and potential for off-target effects, researchers can effectively utilize AEBSF to protect their samples and obtain reliable and reproducible results.

References

- 1. mpbio.com [mpbio.com]

- 2. AEBSF - Wikipedia [en.wikipedia.org]

- 3. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]

- 4. goldbio.com [goldbio.com]

- 5. ubpbio.com [ubpbio.com]

- 6. interchim.fr [interchim.fr]

- 7. glpbio.com [glpbio.com]

- 8. gendepot.com [gendepot.com]

- 9. Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of AEBSF in Apoptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The apoptotic cascade is orchestrated by a family of cysteine proteases known as caspases, which are activated in response to various intrinsic and extrinsic signals. Serine proteases also play a crucial, albeit less defined, role in the initiation and execution of apoptosis.

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a potent, irreversible, and broad-spectrum inhibitor of serine proteases. Its water solubility and stability in aqueous solutions make it a valuable tool in cellular and biochemical research. In the context of apoptosis, AEBSF has emerged as a key chemical probe to investigate the involvement of serine proteases in cell death pathways. This guide provides a comprehensive overview of the role of AEBSF in apoptosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the affected signaling pathways.

Data Presentation: Quantitative Effects of AEBSF on Apoptosis

The inhibitory effect of AEBSF on apoptosis and related enzymatic activities has been documented in various studies. The following tables summarize the key quantitative findings.

| Cell Line | Apoptosis Inducer | AEBSF Concentration | Observed Effect | Reference |

| Human Melanoma (IGR39D, 603) | Etoposide | 400 µM | Inhibition of apoptosis | |

| Human Neuroblastoma (IMR32) | Etoposide | 400 µM | Inhibition of apoptosis | |

| Human Gastric Adenocarcinoma (SNU-16) | TNF-alpha | Not specified | Inhibition of DNA fragmentation and chromatin condensation | |

| Rat Model of Cerebral Ischemia | Ischemia/Reperfusion | Not specified | Decreased expression of caspase-3 |

Table 1: Qualitative and semi-quantitative effects of AEBSF on apoptosis in different models.

| Parameter | Cell Line / Model | AEBSF Concentration | Effect | Reference |

| Caspase-3 Activation | Human Gastric Adenocarcinoma (SNU-16) | Not specified | Blocked | |

| PARP Degradation | Human Melanoma and Neuroblastoma | 400 µM | Inhibited | |

| CHOP Expression | L929 cells | Not specified | Completely inhibited PI3K inhibitor-induced expression |

Table 2: Effects of AEBSF on specific molecular markers of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments investigating the role of AEBSF in apoptosis.

Protocol 1: Inhibition of Etoposide-Induced Apoptosis using AEBSF

This protocol describes how to assess the inhibitory effect of AEBSF on apoptosis induced by the topoisomerase II inhibitor, etoposide.

Materials:

-

Human cancer cell line (e.g., Jurkat, HeLa, or a cell line of interest)

-

Complete cell culture medium

-

Etoposide stock solution (e.g., 20 mM in DMSO)

-

AEBSF stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after 24 hours.

-

AEBSF Pre-treatment: The following day, pre-treat the cells with varying concentrations of AEBSF (e.g., 100 µM, 200 µM, 400 µM) for 1-2 hours. Include a vehicle control (sterile water or PBS).

-

Apoptosis Induction: Add etoposide to the wells to a final concentration of 1-10 µM. Include a negative control (no etoposide) and a positive control (etoposide only).

-

Incubation: Incubate the cells for a predetermined time, typically 16-24 hours, which should be optimized for the specific cell line and etoposide concentration.

-

Cell Harvesting:

-

For adherent cells, gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

-

For suspension cells (e.g., Jurkat), collect the cells by centrifugation.

-

-

Annexin V/PI Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Controls:

-

Unstained cells: To set the baseline fluorescence.

-

Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.

-

Cells stained with PI only: To set compensation for the PI channel.

-

Vehicle control: Cells treated with the solvent for AEBSF and etoposide.

-

Positive control: Cells treated with etoposide only.

Protocol 2: Western Blot Analysis of Cleaved Caspase-3 and Bax/Bcl-2 Ratio

This protocol details the detection of key apoptotic proteins by Western blotting following treatment with an apoptosis inducer and AEBSF.

Materials:

-

Cell lysates prepared from an experiment similar to Protocol 1.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the harvested cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the protein of interest to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of AEBSF in inhibiting apoptosis and the experimental workflow.

Caption: Proposed mechanism of AEBSF in the apoptotic pathway.

Caption: Experimental workflow for studying AEBSF's role in apoptosis.

Conclusion

AEBSF serves as an indispensable tool for elucidating the role of serine proteases in apoptosis. Its ability to inhibit apoptosis upstream of caspase-3 activation highlights the complexity of the cell death machinery and opens new avenues for therapeutic intervention. The provided data, protocols, and pathway diagrams offer a robust framework for researchers to design and execute experiments aimed at further dissecting the intricate mechanisms of apoptosis and discovering novel drug targets. Future research should focus on identifying the specific serine proteases targeted by AEBSF in different apoptotic contexts and exploring the therapeutic potential of more specific inhibitors for these proteases.

An In-depth Technical Guide to Preliminary Studies Using AEBSF Hydrochloride for Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a crucial tool in biochemical and cellular research, offering a less toxic and more stable alternative to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP).[2][3][4] AEBSF irreversibly inhibits a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein, by covalently modifying the active site of the enzyme.[2][5][6] Its utility extends from preventing protein degradation during purification to investigating the role of specific proteases in complex cellular pathways.[4]

Core Principles and Mechanism of Action

AEBSF is a sulfonyl fluoride that acts as a potent irreversible inhibitor by targeting the active site of serine proteases.[1] The inhibition mechanism involves the sulfonylation of the hydroxyl group of the catalytically active serine residue within the enzyme's active site.[1][2] This forms a stable, covalent sulfonyl-enzyme derivative, rendering the enzyme permanently inactive.[1] While highly specific for serine residues, some off-target modifications on residues such as tyrosine, lysine, and histidine have been reported, which should be a consideration in highly sensitive proteomics applications.[1]

The irreversible nature of this inhibition is a key advantage in experimental design, ensuring a sustained and long-lasting suppression of protease activity, which is particularly valuable for studying chronic conditions or pathways requiring prolonged observation.[7]

Quantitative Inhibition Data

AEBSF's efficacy varies depending on the target enzyme and the experimental system. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound

| Target/System | Cell Line | IC50 Value | Reference(s) |

| Amyloid-β Production | K293 (transfected with βAPP695sw) | ~1 mM | [5] |

| Amyloid-β Production | HS695 & SKN695 (transfected with wild-type APP695) | ~300 µM | [5] |

| Macrophage-mediated Leukemic Cell Lysis | Human Macrophages | Near-maximal inhibition at 150 µM | [5] |

Table 2: Target Enzymes and Kinetic Data

| Target Enzyme | Inhibition Type | Kinetic Parameter (Kapp/[I] in L·mol⁻¹·s⁻¹) | Reference(s) |

| Trypsin | Irreversible | 14.00 | [2][8] |

| Chymotrypsin | Irreversible | 18.70 | [2][8] |

| Plasmin | Irreversible | 0.36 | [2][8] |

| Thrombin | Irreversible | 1.62 | [2][8] |

| Plasma Kallikrein | Irreversible | 0.68 | [2][8] |

| Glandular Kallikrein | Irreversible | 0.19 | [2][8] |

| β-secretase | Irreversible | Not specified | [9] |

| Site-1-protease (S1P) | Irreversible | Not specified |

Physical and Chemical Properties

A clear understanding of AEBSF's properties is essential for proper handling and experimental design.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 30827-99-7 | [1][2][10] |

| Molecular Weight | 239.69 g/mol | [1][2][10] |

| Chemical Formula | C₈H₁₀FNO₂S·HCl | [1][2][10] |

| Purity | Typically ≥97% to >99% | [2] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 181 - 185 °C | [10] |

| Solubility (Water) | ≥15.73 mg/mL; up to 200 mg/mL | [1][7] |

| Solubility (DMSO) | ≥798.97 mg/mL | [5][7] |

| Solubility (Ethanol) | ≥23.8 mg/mL (with gentle warming) | [5][7] |

| Storage (Powder) | Desiccated at -20°C for up to 2 years | [2][10] |

| Storage (Stock Solution) | Aqueous solutions stable for up to 6 months at 4°C and pH <7 | [8][11] |

| Stability | More stable than PMSF at low pH.[1] Stability decreases at pH > 7.5.[2] Rapidly hydrolyzes at pH 7.0 and 37°C (half-life ~6 hours).[12] |

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of stock solutions are critical for experimental reproducibility.

-

Aqueous Stock (Recommended): AEBSF is readily soluble in water.[1]

-

Prepare a 100 mM stock solution by dissolving 23.97 mg of AEBSF HCl in 1 mL of sterile, distilled water.

-

For higher concentrations, solubility of up to 200 mg/mL in water has been reported.

-

Aqueous stock solutions are slightly acidic and can be stored at 4°C for up to six months.[8] Stability is reduced at a pH above 7.

-

-

DMSO Stock: For applications requiring a high concentration.

-

General Handling: To achieve higher concentrations, warming the tube to 37°C for 10 minutes or using an ultrasonic bath may be helpful.[5] It is recommended to use fresh dilutions for experiments.[5]

General In Vitro Enzyme Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory effect of AEBSF on a purified serine protease.

-

Reagents and Buffers: Prepare an appropriate assay buffer for the target enzyme (maintain pH below 7.5 for AEBSF stability).

-

Enzyme Preparation: Dilute the purified serine protease to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the AEBSF stock solution. The typical working concentration is between 0.1 mM and 1.0 mM.[1][3]

-

Pre-incubation: In a microplate well, mix the enzyme solution with the AEBSF dilutions (or vehicle control). Allow the mixture to pre-incubate for a set period (e.g., 15 minutes at 25°C) to allow for the covalent modification to occur.

-

Reaction Initiation: Add the appropriate chromogenic or fluorogenic substrate for the enzyme to each well to start the reaction.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each AEBSF concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Cell-Based Assay for Inhibition of Aβ Production

This protocol is based on studies investigating AEBSF's effect on amyloid precursor protein (APP) processing.[5]

-

Cell Culture: Plate cells (e.g., K293, HS695, or SKN695 cells transfected with APP) and grow to the desired confluency.[5]

-

AEBSF Treatment: Prepare fresh dilutions of AEBSF in cell culture media. Remove the old media from the cells and replace it with media containing various concentrations of AEBSF (e.g., 0, 0.1, 0.3, 0.6, 0.8, 1.0, and 1.2 mM).[5]

-

Incubation: Incubate the cells for the desired period. Short incubations (e.g., 20 minutes) have been used, followed by longer periods (e.g., 6 hours) to allow for changes in protein processing.[5]

-

Sample Collection: Collect the conditioned media to measure secreted Aβ peptides. Optionally, lyse the cells to analyze intracellular APP fragments.

-

Analysis: Quantify Aβ levels in the media using an ELISA. Analyze cell lysates for APP cleavage products (e.g., α- and β-cleavage fragments) via Western blotting to confirm the mechanism of action.[5]

Applications in Specific Signaling Pathways

Inhibition of SREBP Activation via Site-1-Protease (S1P)

AEBSF is a potent inhibitor of Site-1-Protease (S1P), a serine protease located in the Golgi apparatus.[1] S1P is critical for activating sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid synthesis. By inhibiting S1P, AEBSF can be used to study the downstream effects of SREBP pathway inhibition.[1]

References

- 1. AEBSF - Wikipedia [en.wikipedia.org]

- 2. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]

- 3. AEBSF,盐酸盐 AEBSF, CAS 30827-99-7, is a specific irreversible inhibitor of chymotrypsin, kallikrein, plasmin, thrombin, trypsin, and related thrombolytic enzymes. A nontoxic alternative to PMSF and DFP. | Sigma-Aldrich [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. sumoprotease.com [sumoprotease.com]

- 7. sumoprotease.com [sumoprotease.com]

- 8. interchim.fr [interchim.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. agscientific.com [agscientific.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

AEBSF Hydrochloride: A Technical Guide to its Effects on Protease Families

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1][2] It has emerged as a valuable tool in biochemical and pharmacological research due to its broad specificity, stability in aqueous solutions, and lower toxicity compared to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[3] This technical guide provides an in-depth overview of the effects of AEBSF hydrochloride on various protease families, with a focus on its mechanism of action, inhibitory constants, and its utility in studying specific signaling pathways.

Mechanism of Action

This compound acts as a sulfonylating agent, irreversibly inhibiting serine proteases. The mechanism involves the covalent modification of the hydroxyl group of the active site serine residue within the protease.[2] This reaction forms a stable sulfonyl-enzyme derivative, rendering the enzyme catalytically inactive.[2] While highly specific for serine residues, some off-target modifications of other residues such as tyrosine, lysine, and histidine have been reported, which should be a consideration in highly sensitive proteomic applications.[2]

Effects on Protease Families

This compound is a potent inhibitor of a wide range of serine proteases. Its primary targets include enzymes involved in digestion, blood coagulation, and fibrinolysis. There is no significant evidence to suggest that AEBSF is a potent inhibitor of cysteine proteases or metalloproteases.

Serine Proteases

AEBSF has been shown to inhibit several key serine proteases, including:

-

Trypsin: A digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

-

Chymotrypsin: Another digestive enzyme that cleaves peptide chains at the carboxyl side of tyrosine, tryptophan, and phenylalanine.

-

Plasmin: An important enzyme in fibrinolysis, the process of breaking down blood clots.

-

Kallikrein: A protease involved in the coagulation cascade and inflammation.

-

Thrombin: A key enzyme in the coagulation cascade that converts fibrinogen to fibrin.[4]

The inhibitory activity of AEBSF against these proteases is concentration and time-dependent.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

| Enzyme | Organism/Cell Line | IC50 (µM) | Incubation Time | Temperature (°C) | pH | Reference |

| Chymotrypsin | Bovine | 70 | 15 min | 25 | 7.0 | [5] |

| Elastase (pancreatic) | Porcine | 1500 | 15 min | 25 | 7.0 | [5] |

| Kallikrein (pancreatic) | Porcine | 130 | 15 min | 25 | 7.0 | [5] |

| Plasmin | Human | 460 | 15 min | 25 | 7.0 | [5] |

| Thrombin | Bovine | 78 | 15 min | 25 | 7.0 | [5] |

| Trypsin | Bovine | 36 | 15 min | 25 | 7.0 | [5] |

| β-secretase (inferred) | K293 cells (K695sw transfected) | ~1000 | Not Specified | Not Specified | Not Specified | [6] |

| β-secretase (inferred) | HS695 and SKN695 cells (wild-type APP695 transfected) | ~300 | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

General Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general framework for determining the inhibitory effect of AEBSF on a specific serine protease using a chromogenic substrate. The principle lies in the cleavage of the substrate by the active protease, which releases a colored product that can be quantified spectrophotometrically.

Materials:

-

Purified serine protease of interest

-

This compound

-

Appropriate chromogenic substrate for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in the assay buffer to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the assay buffer to each well.

-

Add increasing concentrations of the AEBSF stock solution to the wells to create a dilution series. Include a control well with no inhibitor.

-

Add a fixed amount of the serine protease to each well and mix gently.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately start monitoring the change in absorbance at the appropriate wavelength for the specific chromogenic substrate using a microplate reader. Record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each AEBSF concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the AEBSF concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Logical Relationships

AEBSF's ability to inhibit specific serine proteases makes it a valuable tool for dissecting their roles in various signaling pathways.

Amyloid Precursor Protein (APP) Processing

AEBSF has been shown to modulate the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. It inhibits β-secretase, a serine protease that is one of the enzymes responsible for the production of amyloid-β (Aβ) peptides.[6]

Caption: AEBSF's role in APP processing.

Cholesterol Regulation via SREBP Pathway

AEBSF inhibits Site-1 Protease (S1P), a serine protease located in the Golgi apparatus. S1P is crucial for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[2]

Caption: AEBSF's impact on the SREBP pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of AEBSF against a serine protease.

Caption: Workflow for IC50 determination.

Conclusion

This compound is a versatile and effective tool for studying the function of serine proteases in a variety of biological contexts. Its broad inhibitory spectrum, coupled with its stability and relatively low toxicity, makes it a valuable reagent for researchers in academia and industry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for utilizing AEBSF to investigate the roles of serine proteases in health and disease. As with any inhibitor, it is crucial to consider its specificity and potential off-target effects when interpreting experimental results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. AEBSF - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

exploring the use of AEBSF in preventing protein degradation

An In-depth Technical Guide on the Use of AEBSF in Preventing Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), commercially known as Pefabloc® SC, is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a crucial tool in preventing protein degradation during various experimental procedures, including cell lysis and protein purification. AEBSF is a safer and more stable alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP), offering lower toxicity and better solubility in aqueous solutions.[2][3][4] This guide provides a comprehensive overview of AEBSF, its mechanism of action, quantitative data on its effectiveness, and detailed experimental protocols.

Mechanism of Action

AEBSF acts by covalently modifying the active site serine residue of serine proteases. The sulfonyl fluoride group of AEBSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This modification renders the protease catalytically inactive.[1] While highly effective against serine proteases, it's important to note that AEBSF can also modify other residues such as tyrosine, lysine, and histidine, which may be a consideration in highly sensitive proteomics applications.[1]

Caption: Covalent modification of the active site serine by AEBSF.

Data Presentation: Quantitative Profile of AEBSF

The efficacy of AEBSF is dependent on the specific protease and experimental conditions. The following table summarizes key quantitative parameters for AEBSF.

| Parameter | Value | Notes |

| Typical Working Concentration | 0.1 - 1.0 mM | Effective for a broad range of serine proteases.[1][5] |

| IC50 (Chymotrypsin) | ~300 µM | In cell-based assays for Aβ production.[6] |

| IC50 (Trypsin) | Data not consistently available | Inhibition is rapid and effective. |

| IC50 (Plasmin) | Data not consistently available | AEBSF is a known inhibitor of plasmin.[3] |

| IC50 (Kallikrein) | Data not consistently available | AEBSF effectively inhibits kallikrein.[3] |

| IC50 (Thrombin) | Data not consistently available | AEBSF is an established inhibitor of thrombin.[3] |

| Solubility in Water | 200 mg/mL | Significantly higher than PMSF.[7] |

| Stability in Aqueous Solution | Stable for up to 6 months at 4°C (pH < 7) | Less stable at pH > 7.5.[7][8] |

Experimental Protocols

Preparation of a 100 mM AEBSF Stock Solution

Materials:

-

AEBSF hydrochloride (MW: 239.69 g/mol )

-

Nuclease-free water or desired buffer (e.g., Tris, PBS)

-

Sterile microcentrifuge tubes

Methodology:

-

Weigh out 23.97 mg of this compound.

-

Dissolve the AEBSF in 1 mL of nuclease-free water or buffer to make a 100 mM stock solution.

-

Vortex until fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 2 months.[3]

Preventing Protein Degradation During Cell Lysis

Materials:

-

Cell pellet

-

Ice-cold lysis buffer (e.g., RIPA, NP-40)

-

100 mM AEBSF stock solution

-

Ice bucket

-

Refrigerated centrifuge

Methodology:

-

Place the cell pellet on ice.

-

Prepare the required volume of lysis buffer.

-

Immediately before use, add the 100 mM AEBSF stock solution to the lysis buffer to a final concentration of 0.1 - 1.0 mM.

-

Resuspend the cell pellet in the lysis buffer containing AEBSF.

-

Incubate the lysate on ice for 30 minutes with gentle agitation.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube for downstream analysis.

Caption: Experimental workflow for cell lysis with AEBSF.

Use of AEBSF in Protein Purification

Materials:

-

Clarified cell lysate

-

Purification buffers (binding, wash, elution)

-

100 mM AEBSF stock solution

-

Chromatography system and column

Methodology:

-

Prepare all necessary buffers for the chosen chromatography technique (e.g., affinity, ion exchange).

-

Add AEBSF to all buffers to a final concentration of 0.1 - 1.0 mM. It is recommended to add AEBSF fresh to the buffers just before use.

-

Equilibrate the chromatography column with the binding buffer containing AEBSF.

-

Load the clarified lysate onto the column.

-

Wash the column with the wash buffer containing AEBSF to remove unbound proteins.

-

Elute the target protein with the elution buffer containing AEBSF.

-

Collect the fractions containing the purified protein.

Caption: Logical workflow for incorporating AEBSF in protein purification.

Conclusion

AEBSF is an indispensable reagent for the protection of proteins from degradation by serine proteases. Its favorable characteristics, including high water solubility, stability in aqueous solutions, and lower toxicity compared to traditional inhibitors, make it a preferred choice for a wide array of applications in research and drug development. By adhering to the detailed protocols and understanding the quantitative aspects of its inhibitory action, scientists can ensure the integrity and quality of their protein samples, leading to more reliable and reproducible downstream results.

References

Core Principles of Irreversible Enzyme Inhibition by AEBSF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a valuable tool in biochemical and pharmacological research to probe the function of these enzymes and as a potential therapeutic agent. This guide provides an in-depth overview of the fundamental principles of AEBSF's mechanism of action, its target specificity, and the experimental approaches used to characterize its inhibitory activity.

Mechanism of Irreversible Inhibition

AEBSF belongs to the class of sulfonyl fluorides, which act as potent acylating agents.[1] The core of its inhibitory action lies in the covalent modification of the catalytically active serine residue within the active site of serine proteases.[1] The highly reactive sulfonyl fluoride moiety of AEBSF is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme.[1] While the primary target is the active site serine, off-target modifications of other nucleophilic residues such as tyrosine, lysine, and histidine have been reported, particularly at higher concentrations of AEBSF.[1]

The general mechanism of AEBSF inhibition of a serine protease can be visualized as follows:

Mechanism of AEBSF Inhibition.

Quantitative Analysis of AEBSF Inhibition

The inhibitory potency of AEBSF is quantified by determining its inhibition constants (Ki) and inactivation rates (kinact). While comprehensive data across all serine proteases is extensive, the following table summarizes representative kinetic parameters for the inhibition of key serine proteases by AEBSF.

| Enzyme | Organism | Ki (μM) | kinact (s-1) | IC50 (μM) |

| Chymotrypsin | Bovine | - | - | - |

| Kallikrein | Porcine Pancreas | - | - | - |

| Plasmin | Human | - | - | - |

| Thrombin | Human | - | - | - |

| Trypsin | Bovine | - | - | - |

| β-secretase (in vitro) | Human | - | - | ~300-1000 |

Note: Specific Ki and kinact values are highly dependent on experimental conditions (pH, temperature, substrate concentration) and are best determined empirically for the specific system under investigation. The IC50 values for β-secretase were determined in different cell lines.

Experimental Protocols

Determination of Inhibition Kinetics (Ki and kinact)

A standard experimental workflow to determine the kinetic parameters of irreversible inhibition by AEBSF involves monitoring the loss of enzyme activity over time.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a stock solution of the target serine protease and a specific chromogenic or fluorogenic substrate in an appropriate assay buffer (e.g., Tris-HCl or HEPES at a physiological pH).

-

Inhibition Reaction:

-

Pre-incubate the enzyme with various concentrations of AEBSF in the assay buffer for different time intervals.

-

It is crucial to perform these incubations in the absence of the substrate.

-

-

Activity Measurement:

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to initiate the reaction.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

For each AEBSF concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).

-

Plot the kobs values against the corresponding AEBSF concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the Ki and kinact values.

-

Workflow for determining inhibition kinetics.

Identification of AEBSF Modification Site by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification of the active site serine and to identify any off-target modifications.

Methodology:

-

Inhibition and Digestion:

-

Incubate the target protein with and without AEBSF.

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins into smaller peptides using a sequence-specific protease, such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Compare the mass spectra of the AEBSF-treated and untreated samples.

-

Look for a mass shift of +183.0354 Da in the AEBSF-treated sample, which corresponds to the mass of the AEBSF adduct on a peptide.[1]

-

Perform tandem MS (MS/MS) on the modified peptide to fragment it and determine the exact amino acid residue that has been modified.

-

Application in a Biological Context: Inhibition of β-secretase in Alzheimer's Disease

AEBSF has been utilized in cellular research to investigate the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. The production of the amyloid-beta (Aβ) peptide, which forms amyloid plaques in the brain, is initiated by the cleavage of APP by the serine protease β-secretase (BACE1).[2] AEBSF has been shown to inhibit β-secretase activity, thereby reducing the production of Aβ.[2]

The following diagram illustrates the simplified signaling pathway of APP processing and the point of inhibition by AEBSF.

APP processing and AEBSF inhibition.

Conclusion

AEBSF is a powerful and versatile tool for studying the function of serine proteases. Its irreversible mechanism of action, good water solubility, and lower toxicity compared to other inhibitors like PMSF make it a valuable reagent in a wide range of applications. A thorough understanding of its inhibitory mechanism and the appropriate experimental methods for its characterization are crucial for its effective use in research and drug development. The ability to quantitatively assess its potency and confirm its site of action provides a solid foundation for interpreting experimental results and advancing our understanding of the physiological and pathological roles of serine proteases.

References

- 1. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of amyloid beta-protein production in neural cells by the serine protease inhibitor AEBSF - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]

AEBSF Hydrochloride: An In-depth Technical Guide for Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a widely utilized, water-soluble, and irreversible inhibitor of serine proteases.[1][2][3] Its efficacy in preventing proteolytic degradation has established it as a crucial tool in a myriad of research applications, from fundamental enzymology to complex cellular and in vivo studies. This guide provides a comprehensive overview of AEBSF hydrochloride for both beginners and experienced researchers in the field of protease research, detailing its mechanism of action, physicochemical properties, and applications, supplemented with detailed experimental protocols and data presented for easy interpretation.

Core Concepts: Understanding this compound

AEBSF HCl is a sulfonyl fluoride-based compound that acts as a covalent, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][4][5] Its mechanism of action involves the covalent modification of the active site serine residue within the target protease, rendering the enzyme catalytically inactive.[6] This stable covalent bond ensures sustained inhibition, a desirable characteristic for experiments requiring long-term prevention of proteolysis.[7]

Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), AEBSF offers significant advantages, including enhanced stability in aqueous solutions, greater water solubility, and lower toxicity.[2][8] These properties make it particularly suitable for use in cell culture and other aqueous-based experimental systems.[9]

Data Presentation: Properties and Inhibitory Constants